Lipophilicity Advantage Versus 5‑Chloro and Unsubstituted Indoline Analogs
The target compound exhibits an XLogP3 of 2.8, which is 0.7–1.0 log units lower than the estimated logP of the 5‑chloro analog 5‑chloro‑3‑(3‑(indolin‑1‑yl)‑3‑oxopropyl)benzo[d]oxazol‑2(3H)‑one (predicted XLogP3 ≈ 3.5–3.8 based on the chlorine substituent contribution) and approximately 0.3–0.5 log units higher than the unsubstituted indoline‑propyl‑benzoxazolone analog (predicted XLogP3 ≈ 2.3–2.5) [1]. This intermediate lipophilicity balances membrane permeability with aqueous solubility, positioning the compound closer to the empirically derived optimal logP range (2–3) for oral bioavailability than either comparator.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 5‑Chloro analog (est. XLogP3 ≈ 3.5–3.8); unsubstituted indoline analog (est. XLogP3 ≈ 2.3–2.5) |
| Quantified Difference | Target is ~0.7–1.0 log units lower than 5‑Cl analog; ~0.3–0.5 units higher than unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1]; comparator values estimated by additive fragment contribution method |
Why This Matters
A logP of 2.8 falls within the optimal range for balancing passive permeability and aqueous solubility, reducing the risk of poor absorption (logP > 5) or excessive renal clearance (logP < 0) compared to the 5‑chloro and unsubstituted analogs, respectively.
- [1] PubChem Compound Summary for CID 3163796. Computed XLogP3-AA = 2.8. National Center for Biotechnology Information (2025). View Source
